molecular formula C12H17N3OS B8110351 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8110351
M. Wt: 251.35 g/mol
InChI Key: IAFONTYAAYCDAA-UHFFFAOYSA-N
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Description

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a diazaspiro[4.4]nonan-3-one core substituted with a 2-methylthiazole moiety at the 2-position. This structure combines the conformational rigidity of the spiro system with the electron-rich, aromatic thiazole ring, which is known to enhance binding interactions in medicinal chemistry applications.

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-9-14-10(6-17-9)5-15-8-12(4-11(15)16)2-3-13-7-12/h6,13H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFONTYAAYCDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CC3(CCNC3)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a multi-step process. One common synthetic route includes the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, generated in situ from hydrazonyl chlorides. This reaction proceeds via a [3+2] cycloaddition mechanism at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones .

Chemical Reactions Analysis

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. The presence of the 2-methylthiazol group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The spirocyclic structure is known for its potential in anticancer drug development. Preliminary studies suggest that 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways . Further investigation is required to elucidate its specific mechanisms of action.

3. Neurological Research
There is growing interest in the neuroprotective effects of thiazole derivatives. Compounds similar to 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one have been studied for their potential to protect against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one, against a panel of bacterial strains. The results indicated significant inhibition zones, suggesting promising antibacterial properties that warrant further exploration for potential therapeutic applications .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations. Mechanistic studies revealed that it may trigger apoptotic pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

The diazaspiro[4.4]nonane system is a common scaffold in drug discovery. Key variations among analogues include:

  • Nitrogen positioning: The target compound has nitrogen atoms at positions 2 and 7, whereas Irbesartan (a well-studied analogue) features a 1,3-diazaspiro[4.4]non-1-en-4-one core .
Table 1: Core Structure Comparison
Compound Spiro System Nitrogen Positions Key Substituents
Target Compound Diazaspiro[4.4] 2,7 2-Methylthiazol-4-ylmethyl
Irbesartan Diazaspiro[4.4] 1,3 Butyl, biphenyl-tetrazole
2,7-Diazaspiro[4.5]decan-10-one Diazaspiro[4.5] 2,7 Bis(4-fluorophenyl)methyl

Substituent Analysis

Heterocyclic Substituents
  • Thiazole vs. Tetrazole : The target compound’s 2-methylthiazole group contrasts with Irbesartan’s tetrazole moiety. Tetrazoles act as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability . Thiazoles, however, offer π-π stacking capabilities and moderate lipophilicity, which may enhance membrane permeability .
  • Trityl-Protected Analogues : Trityl Irbesartan () introduces a bulky triphenylmethyl group to protect the tetrazole, increasing molecular weight (MW: ~727 g/mol) and reducing solubility compared to the unprotected target compound .
Table 2: Substituent Impact on Properties
Compound Substituent LogP (Predicted) Solubility Biological Role
Target Compound 2-Methylthiazole ~2.5 Moderate Enhanced binding via aromaticity
Irbesartan Tetrazole ~3.0 Low (pH-dependent) Angiotensin II antagonism
Trityl Irbesartan Trityl-tetrazole ~6.8 Very Low Synthetic intermediate

Key Research Findings

Irbesartan’s Bioisosterism : The tetrazole group in Irbesartan mimics carboxylic acids, reducing ionization and enhancing oral absorption compared to carboxylate-containing drugs .

Spiro Core Stability : Diazaspiro[4.4] systems exhibit metabolic stability due to restricted rotation, but nitrogen positioning (2,7 vs. 1,3) alters susceptibility to enzymatic degradation .

Biological Activity

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one, also known as CAS number 1422134-56-2, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H17N3OS
  • Molecular Weight : 251.35 g/mol
  • Boiling Point : 465.7 ± 45.0 °C (predicted)
  • Density : 1.29 ± 0.1 g/cm³ (predicted)
  • pKa : 10.56 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the methylthiazole moiety suggests potential interactions with biological systems that can lead to anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one exhibit antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial and antifungal activities due to their ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes .

Anti-inflammatory Effects

Studies have shown that thiazole-containing compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. Antioxidants play a vital role in preventing chronic diseases such as cancer and cardiovascular disorders .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thiazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting that the spiro structure may enhance antibacterial activity .
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of thiazole derivatives in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers upon treatment with these compounds, indicating their potential as therapeutic agents for inflammatory conditions .
  • Cytotoxicity Assessment :
    A cytotoxicity study was conducted using B16F10 melanoma cells to assess the safety profile of thiazole derivatives, including 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one. The findings revealed that at lower concentrations, these compounds did not exhibit significant cytotoxicity, making them promising candidates for further development .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryModulation of pro-inflammatory cytokines
AntioxidantScavenging free radicals
CytotoxicityLow toxicity at therapeutic concentrations

Q & A

Q. Example Table: Synthetic Conditions for Analogous Thiazole Derivatives

Compound TypeReaction ConditionsYieldKey ReagentsReference
Thiazole-spirocyclic hybridsReflux in ethanol, 2–4 h88–99%Bromoacetophenone, sodium acetate
Diazaspiro precursorsCyclization under basic conditions70–85%Amine derivatives, K₂CO₃

How can researchers optimize reaction yields for this compound when scaling up synthesis?

Advanced Research Question
Yield optimization requires addressing:

  • Reaction kinetics : Use kinetic studies (e.g., varying temperature/time) to identify rate-limiting steps. For example, achieved >90% yields by extending reaction times to 4–6 h for thiazole derivatives .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency, though evidence for exact analogs is limited.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of spirocyclic intermediates .
  • Scale-up challenges : Implement continuous flow systems to maintain temperature control and reduce side reactions .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Key methods include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the thiazole methyl group (δ ~2.5 ppm for CH₃) and spirocyclic carbonyl (δ ~170 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the diazaspiro core .

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. Example Table: Typical NMR Chemical Shifts for Key Moieties

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methylthiazole (CH₃)2.45–2.6018–20
Diazaspiro carbonyl (C=O)-168–172
Spirocyclic N-CH₂3.20–3.8045–50

How should researchers address discrepancies in spectroscopic or analytical data during characterization?

Advanced Research Question
Resolving contradictions involves:

Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm assignments .

Purity analysis : Use HPLC (e.g., Chromolith columns ) to detect impurities affecting spectral clarity.

Elemental analysis : Verify C/H/N ratios to confirm molecular formula, as done for thiazole derivatives in .

Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

What experimental design principles apply to studying the biological activity of this compound?

Advanced Research Question

In vitro assays :

  • Dose-response curves : Test cytotoxicity (e.g., IC₅₀) across concentrations (1 nM–100 µM) using cell lines relevant to target pathways .
  • Enzyme inhibition : Use fluorescence-based assays to measure binding affinity (Kᵢ) for enzymes like kinases or proteases .

Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO) .

Statistical rigor : Apply randomized block designs (as in ) to minimize batch effects .

Q. Example Table: Assay Design for Bioactivity Screening

ParameterExample ProtocolReference
Cell viabilityMTT assay, 24–72 h incubation
Enzyme inhibitionFluorescent substrate, kinetic monitoring
Data analysisNonlinear regression for IC₅₀/EC₅₀

How can computational methods aid in predicting the stability and reactivity of this compound?

Advanced Research Question

Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the spirocyclic ring) .

Density Functional Theory (DFT) : Calculate bond dissociation energies to predict thermal stability .

ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic liability, and blood-brain barrier penetration .

What are the best practices for documenting and replicating synthetic procedures?

Basic Research Question

Detailed logs : Record reaction parameters (temperature, time, solvent purity) as in .

Batch tracking : Assign unique identifiers to intermediates for traceability.

Open-source repositories : Share spectral data (NMR, MS) in public databases like PubChem .

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